1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea
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Overview
Description
1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea typically involves the following steps:
Formation of the thiazolo[3,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiazole and a suitable aldehyde or ketone.
Attachment of the phenyl groups: The phenyl groups can be introduced through nucleophilic aromatic substitution or other coupling reactions.
Formation of the urea linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxyphenyl)-3-(4-phenyl)urea: Lacks the thiazolo[3,2-a]pyrimidine core.
1-(3-methoxyphenyl)-3-(4-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea: Similar structure but without the 7-methyl group.
Uniqueness
1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is unique due to the presence of the thiazolo[3,2-a]pyrimidine core and the specific substitution pattern on the aromatic rings. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-10-19(26)25-18(12-29-21(25)22-13)14-6-8-15(9-7-14)23-20(27)24-16-4-3-5-17(11-16)28-2/h3-12H,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYVHJHBBBTYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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